molecular formula C7H15NO2 B1430860 (R)-(6,6-Dimethylmorpholin-2-yl)methanol CAS No. 1416499-85-8

(R)-(6,6-Dimethylmorpholin-2-yl)methanol

Cat. No.: B1430860
CAS No.: 1416499-85-8
M. Wt: 145.2 g/mol
InChI Key: UIJHJZKEAMDADZ-ZCFIWIBFSA-N
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Description

®-(6,6-Dimethylmorpholin-2-yl)methanol is a chemical compound with the molecular formula C7H15NO2. It is a morpholine derivative, characterized by the presence of a dimethyl group at the 6-position and a hydroxymethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(6,6-Dimethylmorpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the dimethyl and hydroxymethyl groups. One common method involves the use of dimethylamine and formaldehyde in the presence of a catalyst to achieve the desired substitution .

Industrial Production Methods

Industrial production of ®-(6,6-Dimethylmorpholin-2-yl)methanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

®-(6,6-Dimethylmorpholin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of morpholine derivatives with different functional groups .

Scientific Research Applications

®-(6,6-Dimethylmorpholin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(6,6-Dimethylmorpholin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. This can lead to changes in enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its enantiomeric purity also plays a crucial role in its biological activity, making it a valuable compound in research and industry .

Properties

IUPAC Name

[(2R)-6,6-dimethylmorpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2)5-8-3-6(4-9)10-7/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJHJZKEAMDADZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@@H](O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(6,6-Dimethylmorpholin-2-yl)methanol
Reactant of Route 2
(R)-(6,6-Dimethylmorpholin-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(R)-(6,6-Dimethylmorpholin-2-yl)methanol
Reactant of Route 4
(R)-(6,6-Dimethylmorpholin-2-yl)methanol
Reactant of Route 5
(R)-(6,6-Dimethylmorpholin-2-yl)methanol
Reactant of Route 6
(R)-(6,6-Dimethylmorpholin-2-yl)methanol

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